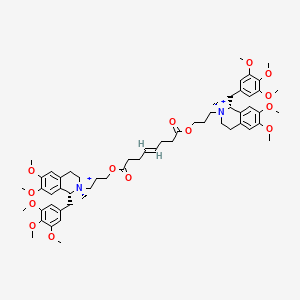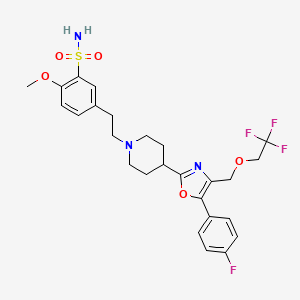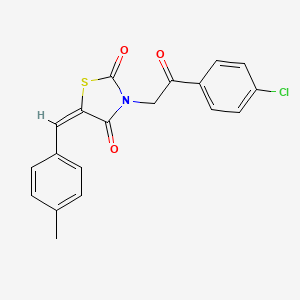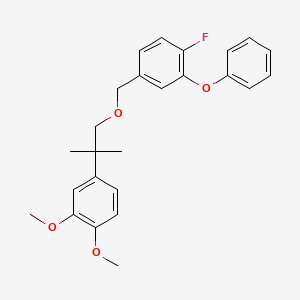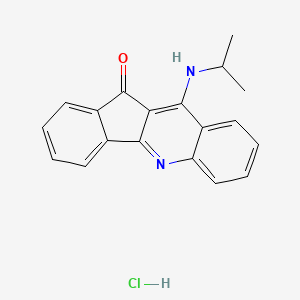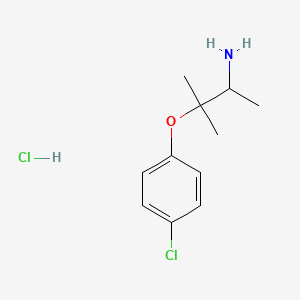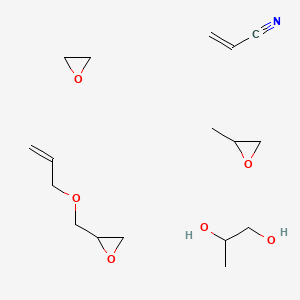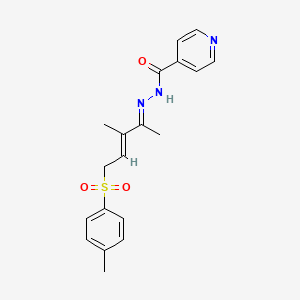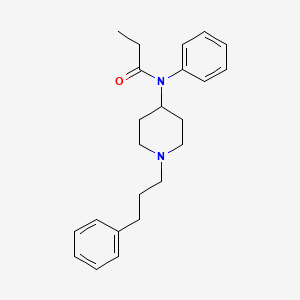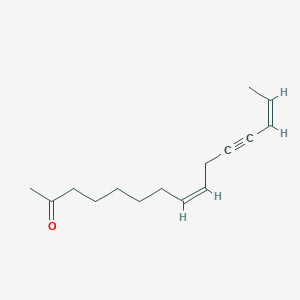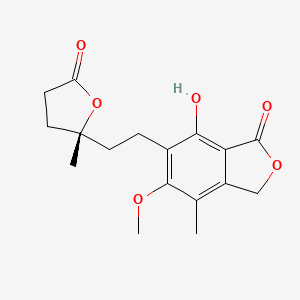
Mycophenolic acid lactone, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycophenolic acid lactone, ®-, is a derivative of mycophenolic acid, a potent immunosuppressant agent. Mycophenolic acid was originally derived from the fungus Penicillium stoloniferum and has been widely used in preventing organ transplant rejection due to its ability to inhibit de novo purine biosynthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid lactone, ®-, typically involves the lactonization of mycophenolic acid. This can be achieved through microbial modification, where selected microorganisms induce lactonization by oxygenating the 3′-methyl group . The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the lactone.
Industrial Production Methods: Industrial production of mycophenolic acid lactone, ®-, involves large-scale fermentation processes using Penicillium species. The fermentation broth is then subjected to extraction and purification steps to isolate the lactone form. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Mycophenolic acid lactone, ®-, undergoes various chemical reactions, including:
Oxidation: Oxygenation of the 4-methyl group to form alcohols and aldehydes.
Reduction: Reduction of the double bond to form saturated derivatives.
Substitution: Substitution reactions involving the hydroxyl and methoxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various lactones, alcohols, aldehydes, and ketones. These products are often characterized using spectroscopic methods such as NMR and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Mycophenolic acid lactone, ®-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Industry: Utilized in the development of bio-based polymers and drug delivery systems.
Wirkmechanismus
The mechanism of action of mycophenolic acid lactone, ®-, involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The lactone form may exhibit enhanced binding affinity and selectivity towards IMPDH, contributing to its potent immunosuppressive effects.
Vergleich Mit ähnlichen Verbindungen
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability and reduce gastrointestinal side effects.
Mycophenolate Sodium: Another salt form of mycophenolic acid, used for similar therapeutic purposes.
Uniqueness: Mycophenolic acid lactone, ®-, is unique due to its specific lactone structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts.
Eigenschaften
CAS-Nummer |
1322681-38-8 |
|---|---|
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
7-hydroxy-5-methoxy-4-methyl-6-[2-[(2R)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m1/s1 |
InChI-Schlüssel |
GNWIDHOJWGSPTK-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC[C@@]3(CCC(=O)O3)C)O |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



